4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Overview
Description
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid belongs to the class of compounds known as benzofurans, which are characterized by a fused benzene and furan ring. This class of compounds is known for their diverse pharmacological activities and applications in material science.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like electrophilic substitution reactions, cyclization of appropriate precursors, or modifications of existing benzofuran compounds. For instance, an electrochemical method has been developed for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, which could be related to the synthetic approach for the target compound (Senboku, H., Michinishi, J., & Hara, S., 2011).
Scientific Research Applications
Scaffold for Solvent-Mediated Proton Transfer Studies : 4-Aminobenzoic acid, a related compound, serves as a model scaffold for investigating solvent-mediated proton transfer and its hydrated deuterium isotopologues (Khuu et al., 2022).
Metabolic Studies of Mosapride : Synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid is part of the metabolic studies of mosapride, a potential gastroprokinetic agent (Kato & Morie, 1996).
Mimics of Protein Secondary Structures : 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids are useful in mimicking protein secondary structures like helices and β-sheets (Mathieu et al., 2015).
Antimicrobial Activity : It exhibits variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).
Formation of Supramolecular Synthons : 4-amino-5-chloro-2,6-dimethylpyrimidine cocrystals can form large cage-like tetrameric units with various carboxylic acids, potentially being used in supramolecular synthons and tetrameric units (Rajam et al., 2018).
Analgesic Activity : 7-Benzoyl-5-chloro-2,3-dihydrobenzo[b]furan-3-carboxylic acid combined potent analgesic activity with low gastric irritancy (Boyle et al., 1986).
Diuretic and Saluretic Activities : Studies on uricosuric diuretics show that certain derivatives, such as 6,7-dichloro-2,3-dihydrobenzofuran-2-carboxylic acids, exhibit oral diuretic and saluretic activities in rats and mice, with some showing uricosuric activity (Harada et al., 1987).
Synthesis of Novel Heterocyclic Systems : The compound is involved in the synthesis of novel heterocyclic systems, which have potential applications in organic synthesis (Dodonova et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
CAS RN |
123654-26-2 | |
Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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